molecular formula C13H16BN3O3 B11754022 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11754022
M. Wt: 273.10 g/mol
InChI Key: CZGBODJRTLBEED-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a boron-containing dioxaborolane ring attached to a benzo-triazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the reaction of a suitable benzo-triazinone precursor with a dioxaborolane derivative. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the triazinone moiety can participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one apart from similar compounds is its unique combination of a boron-containing dioxaborolane ring and a benzo-triazinone structure

Properties

Molecular Formula

C13H16BN3O3

Molecular Weight

273.10 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10-9(7-8)11(18)16-17-15-10/h5-7H,1-4H3,(H,15,16,18)

InChI Key

CZGBODJRTLBEED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=NNC3=O

Origin of Product

United States

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